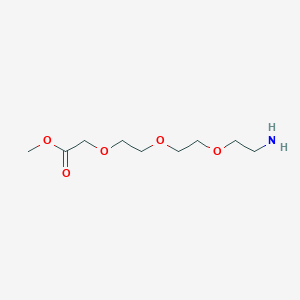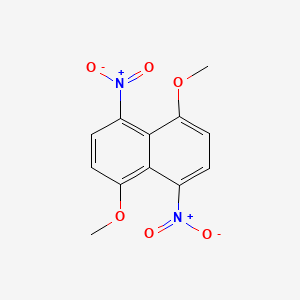aminehydrochloride](/img/structure/B13522865.png)
[(2S)-1-azidopropan-2-yl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-1-azidopropan-2-ylamine hydrochloride is a chemical compound that features an azido group attached to a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of an aldehyde and a primary amine . The azido group can be introduced using sodium azide in a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of
Properties
Molecular Formula |
C4H11ClN4 |
|---|---|
Molecular Weight |
150.61 g/mol |
IUPAC Name |
(2S)-1-azido-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10N4.ClH/c1-4(6-2)3-7-8-5;/h4,6H,3H2,1-2H3;1H/t4-;/m0./s1 |
InChI Key |
AEAKHUNZMLGMNY-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](CN=[N+]=[N-])NC.Cl |
Canonical SMILES |
CC(CN=[N+]=[N-])NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
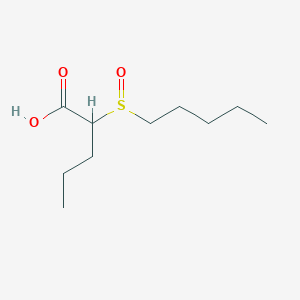

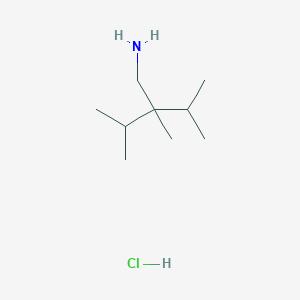
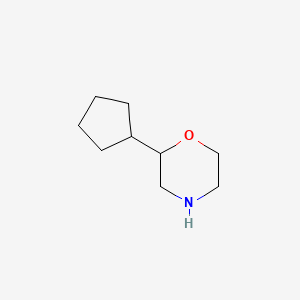
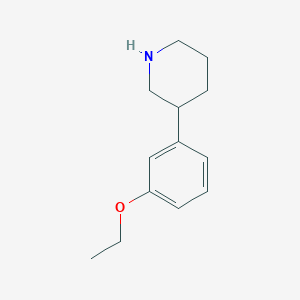



![1-{3-Oxaspiro[5.5]undecan-9-yl}methanamine hydrochloride](/img/structure/B13522849.png)
